molecular formula C11H18N2 B14140028 N-(4-(aminomethyl)benzyl)propan-2-amine CAS No. 1211511-66-8

N-(4-(aminomethyl)benzyl)propan-2-amine

Katalognummer: B14140028
CAS-Nummer: 1211511-66-8
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: YYDHPDBDZWNCJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(aminomethyl)benzyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a benzyl ring, which is further connected to a propan-2-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(aminomethyl)benzyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzyl chloride with isopropylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(aminomethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl ring.

    Reduction: Reduced amine products.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(aminomethyl)benzyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of N-(4-(aminomethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-benzylpropan-2-amine: Similar structure but lacks the aminomethyl group.

    4-(aminomethyl)benzylamine: Similar structure but lacks the propan-2-amine moiety.

    N-(4-(aminomethyl)phenyl)propan-2-amine: Similar structure with a phenyl ring instead of a benzyl ring.

Uniqueness

N-(4-(aminomethyl)benzyl)propan-2-amine is unique due to the presence of both the aminomethyl group and the propan-2-amine moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Eigenschaften

CAS-Nummer

1211511-66-8

Molekularformel

C11H18N2

Molekulargewicht

178.27 g/mol

IUPAC-Name

N-[[4-(aminomethyl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C11H18N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3

InChI-Schlüssel

YYDHPDBDZWNCJO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC=C(C=C1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.